Quinoxaline-6-carboxamide - 457882-95-0

Quinoxaline-6-carboxamide

Catalog Number: EVT-340703
CAS Number: 457882-95-0
Molecular Formula: C9H7N3O
Molecular Weight: 173.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinoxaline-6-carboxamide is a heterocyclic compound comprising a quinoxaline core with a carboxamide substituent at the 6th position. The quinoxaline moiety consists of a benzene ring fused with a pyrazine ring. This structure makes it a privileged scaffold in medicinal chemistry due to its diverse biological activities and ability to be readily modified. [, , , , , , ]

Synthesis Analysis
  • Condensation Reactions: Quinoxaline-6-carboxylic acid can be reacted with various amines using coupling agents like HATU or EDCI to form the corresponding carboxamide derivatives. [, , , ]
  • Cyclization Reactions: Starting with appropriately substituted precursors, cyclization reactions utilizing reagents like PPE or PPSE can be employed to form the quinoxaline ring system bearing the carboxamide functionality. []
  • Multi-component Reactions: The Ugi reaction, a four-component condensation, can be used to synthesize complex quinoxaline-6-carboxamide derivatives in a single step, often incorporating sugar moieties. []
Molecular Structure Analysis
  • X-ray Crystallography: This technique provides detailed three-dimensional structural information, revealing bond lengths, angles, and the overall conformation of the molecule. [, , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are used to elucidate the structure and confirm the identity of synthesized compounds. [, , , ]
  • Mass Spectrometry (MS): This method determines the molecular weight and provides information on fragmentation patterns, further supporting structural characterization. [, ]
Mechanism of Action
  • Inhibition of Enzymes: Derivatives have demonstrated inhibitory activity against enzymes like BRAFV600E kinase, [] interleukin-1 receptor-associated kinase 4 (IRAK4), [] PI3Kβ and PI3Kδ, [] and cyclophilin J. []
  • Cannabinoid Receptor Modulation: Certain derivatives act as agonists or inverse agonists/antagonists of the cannabinoid type-2 receptor (CB2R), showing promise for treating osteoarthritis pain. []
  • DNA Intercalation and Topoisomerase Inhibition: Some quinoxaline-6-carboxamide derivatives have been shown to intercalate into DNA and inhibit topoisomerase I, leading to DNA damage and antitumor activity. []
  • Antimicrobial Activity: Inherent antimicrobial activity against various bacterial strains has been observed, potentially related to the quinoxaline core's ability to interfere with bacterial DNA replication or other essential processes. [, , , ]
Physical and Chemical Properties Analysis
  • Solubility: Water solubility is often a desirable property for drug candidates and can be influenced by the nature and position of substituents. [, ]
  • Lipophilicity: Appropriate lipophilicity is essential for membrane permeability and bioavailability. [, ]
  • Stability: Chemical stability under physiological conditions is important for drug efficacy. [, ]
  • Metabolic Stability: Resistance to metabolic degradation impacts the duration of action and potential for oral administration. []
Applications
  • Anticancer Agents: Derivatives targeting specific kinases involved in tumor growth and proliferation have shown promise in in vitro and in vivo models. [, , , , , ]
  • Anti-inflammatory Agents: Modulation of inflammatory pathways, particularly through CB2R agonism, has potential applications in treating osteoarthritis and other inflammatory diseases. [, ]
  • Antimicrobial Agents: Quinoxaline-6-carboxamides exhibit inherent antibacterial activity against various strains, prompting research into their potential as novel antibiotics. [, , , ]
  • Antiviral Agents: Derivatives targeting viral enzymes or replication processes have been explored for their antiviral potential. [, ]
  • Neurodegenerative Disease Treatment: Inhibition of kinases implicated in Alzheimer's disease, such as GSK3β, DYRK1A, and CLK1, makes quinoxaline-6-carboxamides potential therapeutic candidates. []
  • Gastric Acid Secretion Control: Derivatives acting as potent and selective acid pump antagonists offer possibilities for treating gastroesophageal reflux disease. []

Quinoxaline-6-Carboxamide Derivatives

    Compound Description: This group encompasses a series of novel quinoxaline-6-carboxamide derivatives synthesized and evaluated for their antibacterial activity. [, ]

    Relevance: These derivatives are directly derived from Quinoxaline-6-carboxamide through modifications at the carboxamide moiety. [, ] The core quinoxaline structure remains intact, with various substituents introduced to explore structure-activity relationships. [, ]

7-Oxo-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxamide Derivatives

    Compound Description: This class of compounds represents a series of potent and selective cannabinoid CB2 receptor agonists. They were identified through structural modifications guided by biological data, aiming to optimize selectivity and potency. [, ] Notably, one compound from this series, MT178, demonstrated significant antinociceptive effects in animal models of pain. [, ]

2-Acetamido-1,3-benzothiazole-6-carboxamide Derivatives

    Compound Description: This group consists of eleven benzothiazole derivatives designed as potential BRAFV600E inhibitors for cancer treatment. [] The compounds exhibit a 2-acetamido-1,3-benzothiazole core with a carboxamide substituent at position 6, further modified with various aryl or alkyl sulfonamido groups. [] One specific analog, 2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide (compound 22), displayed promising antiproliferative activity against colorectal cancer and melanoma cell lines. []

    Relevance: These compounds are structurally related to Quinoxaline-6-carboxamide through the shared presence of the carboxamide functionality at the 6-position of the heterocyclic core. [] While the core structures differ (benzothiazole vs. quinoxaline), the research emphasizes exploring the impact of the carboxamide substituent and its modifications on biological activity, making these derivatives relevant for comparison. []

7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Derivatives

    Compound Description: This series of compounds was developed as cannabinoid type-2 receptor (CB2R) ligands for potential application in treating osteoarthritis. [] They were designed as isosteres of previously reported 4-hydroxy-2-quinolone-3-carboxamides to enhance physicochemical properties. [] These derivatives displayed high affinity for CB2R and showed agonistic or inverse agonistic/antagonistic activities. [] Notably, compound 51 exhibited potent CB2R agonism and reduced pain in a rat model of osteoarthritis. []

    Relevance: Although the core structure differs, the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide derivatives share the 6-carboxamide functionality with Quinoxaline-6-carboxamide. [] This structural similarity, combined with their design as CB2R ligands, makes them relevant for understanding the potential impact of the 6-carboxamide group on receptor binding and activity. []

Quinoxaline-5-carboxamide Derivatives

    Compound Description: This group comprises sixteen quinoxaline-5-carboxamide derivatives synthesized and evaluated for their antibacterial activity against various bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. [] These compounds incorporated diverse substituents, including fluoro-substituted phenyl groups, cyclic, and aliphatic chains, to assess their impact on antibacterial efficacy. []

    Relevance: These derivatives are structurally analogous to Quinoxaline-6-carboxamide, differing only in the position of the carboxamide group on the quinoxaline core. [] This close structural resemblance allows for direct comparison of the effects of substituent changes and carboxamide positioning on antibacterial activity. []

2,3-dihydro-1H-pyrimido[1,2-a]quinoxaline 6-oxides

    Compound Description: These compounds, featuring a pyrimido[1,2-a]quinoxaline scaffold, were synthesized via a ring closure strategy involving N-acyl-N'-(o-nitroaryl)-1,3-propanediamines and ethyl polyphosphate or trimethylsilyl polyphosphate. []

    Relevance: Although lacking a carboxamide group, these compounds are structurally related to Quinoxaline-6-carboxamide through the shared quinoxaline moiety. [] They highlight modifications and ring expansions possible on the quinoxaline core, offering insights into potential structural diversity around Quinoxaline-6-carboxamide. []

Properties

CAS Number

457882-95-0

Product Name

Quinoxaline-6-carboxamide

IUPAC Name

quinoxaline-6-carboxamide

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C9H7N3O/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,(H2,10,13)

InChI Key

PPPQPLAZICCCNM-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CN=C2C=C1C(=O)N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.